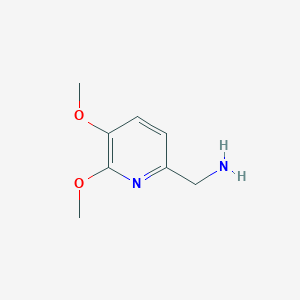

(5,6-Dimethoxypyridin-2-yl)methanamine

描述

属性

IUPAC Name |

(5,6-dimethoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAVZWOOCDEXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726871 | |

| Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112850-40-4 | |

| Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods Analysis

The synthesis of (5,6-Dimethoxypyridin-2-yl)methanamine can be broadly categorized into methods starting from different pyridine or pyrimidine derivatives, involving functional group transformations such as methoxylation, amination, ring closure, and substitution reactions. Below is a detailed analysis of the main preparation routes based on diverse research findings and patent literature.

Method 1: Starting from 2-Chloropyridine with Methoxylation and Amination

- Starting material: Commercially available 2-chloropyridine

- Key steps:

- Introduction of methoxy groups at the 5 and 6 positions via methoxylation reactions

- Substitution of the chlorine atom at the 2-position with a methanamine group

- Reaction conditions: Optimization of temperature, solvent, and reactant concentration is critical to maximize yield and purity

- Advantages: Readily available starting materials and straightforward reaction steps

- Limitations: Requires careful control to avoid side reactions and ensure selective substitution

This approach is commonly used in organic synthesis and is supported by commercial suppliers who provide the compound synthesized by this route.

Method 2: Synthesis via 2-Amino-4,6-dimethoxypyrimidine Intermediates

Though focused on pyrimidine derivatives, insights from related compounds such as 2-amino-4,6-dimethoxypyrimidine provide valuable synthetic strategies applicable to pyridine derivatives.

- Key intermediates: 1,3-dimethoxy malononitrile imine dihydrochloride and 3-amino-3-methoxyl-N-cyan-2-propionamidine

- Process:

- Malononitrile reacts with methanol to yield 1,3-dimethoxy malononitrile imine dihydrochloride

- This intermediate undergoes reaction with cyanamide in alkali solution to form 3-amino-3-methoxyl-N-cyan-2-propionamidine

- Ring-closing reaction in toluene with a stabilizing agent yields 2-amino-4,6-dimethoxypyrimidine

- Advantages: Safe, environmentally friendly, economical, high yield and purity, suitable for industrial production

- Relevance: This method demonstrates the efficiency of ring-closing reactions and the use of cyanamide in forming amino-substituted methoxypyridine analogs.

Method 3: Multi-Step Synthesis Using Guanidinium Salts and Ethyl Malonate

- Raw materials: Guanidinium nitrate or other guanidinium salts, ethyl malonate or methyl esters

- Steps:

- Multi-step synthesis involving chlorination, substitution, and ring closure

- Use of chlorinating agents such as POCl3 for activation

- Challenges:

- Use of harsh reagents like POCl3 leads to safety hazards and environmental concerns due to acidic and phosphorus-containing wastewater

- Low yields and complex purification steps

- Environmental impact: High wastewater volume and toxicity make this method less favorable for scale-up

Method 4: Direct Amination of 4,6-Dimethoxy-2-methylsulfonyl Pyrimidine

- Procedure: Reaction of 4,6-dimethoxy-2-methylsulfonyl pyrimidine with ammoniacal liquor at room temperature

- Yield: Approximately 85.4% after 72 hours

- Limitations: Long reaction time and expensive starting materials limit industrial viability

Method 5: Use of Propanedinitrile and Cyanamide for Ring Closure

- Starting materials: Propanedinitrile, methanol, anhydrous hydrogen chloride

- Process:

- Propanedinitrile reacts with methanol and hydrogen chloride to form 1,3-dimethoxy imine dihydrochloride

- Neutralization and reaction with cyanamide yield 3-amino-3-methoxyl-N-cyan-2-propionamidine

- Final ring closure in toluene under reflux produces the target compound

- Advantages:

- Raw materials are inexpensive and easily accessible

- The process is simple, safe, and environmentally friendly with minimal wastewater treatment issues

- High yield and purity suitable for industrial scale

- Industrial relevance: This method is considered the most practical and economical for large-scale production.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Steps | Yield (%) | Reaction Time | Environmental Impact | Industrial Suitability |

|---|---|---|---|---|---|---|

| 1 | 2-Chloropyridine | Methoxylation, amination | Moderate | Moderate | Moderate (solvents/reagents) | Moderate |

| 2 | Malononitrile, methanol, cyanamide | Addition, cyanamide reaction, ring closure | High | Short | Low (minimal waste) | High |

| 3 | Guanidinium salts, ethyl malonate | Chlorination, substitution | Low | Long | High (acidic wastewater) | Low |

| 4 | 4,6-Dimethoxy-2-methylsulfonyl pyrimidine | Amination | 85.4 | 72 hours | Moderate | Limited |

| 5 | Propanedinitrile, methanol, HCl, cyanamide | Formation of imine, neutralization, ring closure | High | Moderate | Low | High |

Research Findings and Optimization Notes

- The choice of solvent critically influences yield and purity; methanol, toluene, and aqueous alkali solutions are commonly employed.

- Temperature control is essential during methoxylation and ring closure to avoid side reactions and degradation.

- Use of environmentally benign solvents and reagents is increasingly prioritized to comply with green chemistry principles.

- The ring-closing step with cyanamide is a key transformation, and its optimization (e.g., pH control, reaction time) significantly affects the final product quality.

- Industrial processes favor methods that minimize hazardous waste and use cost-effective raw materials, with Method 5 being the most favored currently.

化学反应分析

(5,6-Dimethoxypyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : (5,6-Dimethoxypyridin-2-yl)methanamine serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Pharmacophore in Drug Design : The compound is studied for its potential biological activities, including antioxidant properties and interactions with biological targets. It generates reactive oxygen species (ROS) that can induce cell cycle arrest and apoptosis in cancer cells .

Medicine

- Therapeutic Applications : Ongoing research aims to explore its therapeutic potential, especially in developing drugs targeting specific molecular pathways. Preliminary studies suggest it may inhibit cancer cell proliferation and possess antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Study

A study demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in conditions related to oxidative damage.

Antibacterial Activity

In vitro assays revealed significant antibacterial activity against MRSA strains with minimum inhibitory concentrations comparable to established antibiotics. This positions it as a promising candidate for developing new antimicrobial therapies .

Anticancer Research

Research involving HeLa and A549 cell lines indicated that treatment with this compound resulted in dose-dependent inhibition of cell proliferation, highlighting its potential utility in cancer treatment strategies .

作用机制

The mechanism of action of (5,6-Dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to generate reactive oxygen species (ROS) when reacting with cysteamine, leading to ROS-induced downstream events such as cell cycle arrest and apoptosis . This mechanism is of particular interest in the context of its antiproliferative activities against cancer cells.

相似化合物的比较

Structural and Functional Group Variations

Key analogs include:

| Compound Name | Substituent (Position) | CAS Number | Purity | Key Functional Group |

|---|---|---|---|---|

| (5,6-Dimethoxypyridin-2-yl)methanamine | -CH2NH2 (2) | 1112850-40-4 | 95% | Primary amine |

| 1-(5,6-Dimethoxypyridin-2-yl)ethanone | -COCH3 (2) | 1203499-03-9 | 98% | Ketone |

| (5,6-Dimethoxypyridin-2-yl)methanol | -CH2OH (2) | 59081-38-8 | 95% | Alcohol |

| 5,6-Dimethoxypicolinonitrile | -CN (2) | 1112851-50-9 | N/A | Nitrile |

Structural Insights :

- Methanamine: The primary amine group enhances nucleophilicity, making it reactive in alkylation or acylation reactions. This contrasts with the ketone (-COCH3) in ethanone, which is electrophilic and participates in condensation reactions .

Physicochemical Properties

| Property | Methanamine | Ethanone | Methanol |

|---|---|---|---|

| Solubility | Moderate in polar solvents (amine group) | Low (hydrophobic ketone) | High in polar solvents (hydroxyl group) |

| Reactivity | High (nucleophilic amine) | Moderate (electrophilic ketone) | Low (stable alcohol) |

| Stability | Air-sensitive (amine oxidation) | Stable under inert conditions | Prone to oxidation to ketone |

生物活性

(5,6-Dimethoxypyridin-2-yl)methanamine, also known as 5,6-dimethoxypyridin-2-ylmethanamine, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 168.2 g/mol. Its structure features a pyridine ring substituted with two methoxy groups at the 5 and 6 positions, along with a methanamine group at the 2-position. These functional groups contribute to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.

- Antimicrobial Properties : Studies have shown that it possesses significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Anticancer Effects : Preliminary studies suggest that it may inhibit the proliferation of cancer cells in vitro, particularly in human cervical (HeLa) and lung (A549) carcinoma cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been shown to generate reactive oxygen species (ROS) when interacting with biological molecules, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Methoxy-N-methylpyridin-2-amine | Methoxy at position 5; N-methyl substitution | Antidepressant effects |

| 4-Methoxy-N,N-dimethylpyridin-3-amine | Dimethylated amine; methoxy at position 4 | Antimicrobial properties |

| 2-Amino-5-methoxypyridine | Amino group at position 2; methoxy at position 5 | Neuroprotective effects |

Each compound exhibits unique pharmacological profiles due to variations in their substituents and positions on the pyridine ring. This diversity suggests that this compound may possess distinct properties that warrant further investigation.

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in conditions related to oxidative damage.

- Antibacterial Activity : In vitro assays revealed that the compound exhibited significant antibacterial activity against MRSA strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a promising candidate for developing new antimicrobial therapies.

- Anticancer Research : Research involving HeLa and A549 cell lines indicated that treatment with this compound resulted in dose-dependent inhibition of cell proliferation, highlighting its potential utility in cancer treatment strategies.

常见问题

Q. What are the common synthetic routes for preparing (5,6-Dimethoxypyridin-2-yl)methanamine?

A methodological approach involves starting from (5,6-Dimethoxypyridin-2-yl)methanol (CAS 59081-38-8), where the hydroxyl group is converted to an amine via a nucleophilic substitution or reductive amination. For example, the hydroxyl group can be replaced with an azide intermediate, followed by catalytic hydrogenation to yield the primary amine . Alternatively, tert-butyl carbamate-protected derivatives (e.g., tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) can undergo deprotection under acidic conditions to release the free amine .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- 1H NMR : Methoxy groups (δ 3.8–4.0 ppm) and the methylene group adjacent to the amine (δ 3.3–3.5 ppm) provide distinct signals.

- 13C NMR : Pyridine ring carbons (δ 150–160 ppm) and methoxy carbons (δ 55–60 ppm) confirm substitution patterns .

- Mass spectrometry (ESI-MS) : The molecular ion peak at m/z 182.2 (C₈H₁₂N₂O₂) validates the molecular formula .

Q. What stability considerations are critical for storing this compound?

The compound should be stored under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the primary amine. Aqueous solutions require buffering (pH 6–8) to avoid decomposition. Evidence from analogous pyridine derivatives highlights sensitivity to light and humidity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

Systematic analysis includes:

- Reaction condition optimization : Varying catalysts (e.g., Pd/C vs. Raney Ni in hydrogenation) and solvents (ACN vs. MeOH) .

- Purity assessment : HPLC or GC-MS to detect impurities in starting materials (e.g., (5,6-Dimethoxypyridin-2-yl)methanol ≥98% purity) .

- Data triangulation : Cross-referencing synthetic protocols from multiple sources (e.g., PubChem vs. Catalogs of Pyridine Compounds) to identify consensus conditions .

Q. What strategies improve regioselectivity in electrophilic substitutions on the pyridine ring?

The 5,6-dimethoxy groups act as electron-donating substituents, directing electrophiles to the 3-position. Computational modeling (DFT) predicts charge distribution, while experimental validation via nitration or halogenation reactions confirms regioselectivity. For example, bromination at 3°C in acetic acid yields 3-bromo derivatives exclusively .

Q. How does the methanamine group influence reactivity in cross-coupling reactions?

The amine can coordinate to transition metals (e.g., Pd or Cu), enabling Suzuki-Miyaura couplings at the 2-position. However, competing side reactions (e.g., oxidation to nitriles) necessitate protecting the amine with Boc groups during coupling steps. Post-coupling deprotection with TFA restores the free amine .

Q. What purification techniques address challenges in achieving high compound purity?

- Column chromatography : Use silica gel with EtOAc/hexane gradients (3:7 to 1:1) to separate amine derivatives from byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) optimize crystal formation for high-purity solids (>99%) .

Methodological Considerations

- Contradiction analysis : When conflicting data arise (e.g., variable yields in amination), iterative testing of variables (temperature, catalyst loading) and replication across labs are essential .

- Safety protocols : Handle the amine under fume hoods due to potential respiratory irritation, as indicated by safety data for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。